Glycylglycyl-L-glutamine

Descripción general

Descripción

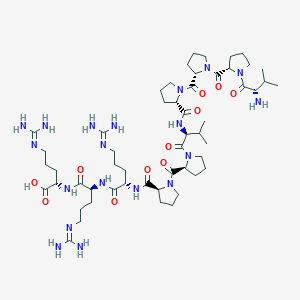

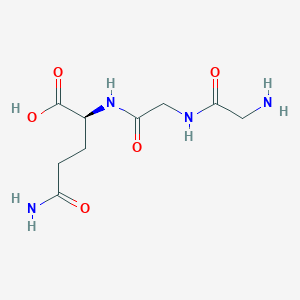

Glycylglycyl-L-glutamine is a compound that includes two amino acids, glycine and glutamine . Glutamine is an α-amino acid used in the biosynthesis of proteins . It is synthesized from glutamic acid and ammonia . Glycylglycyl-L-glutamine is an ingredient in amino acid solutions for parenteral nutrition .

Synthesis Analysis

The synthesis of glutamine involves the use of other amino acids or a combination of amino acids and ammonium . The key enzyme in these reactions is glutamine synthetase .Molecular Structure Analysis

The molecular formula of L-glutamine is C5H10N2O3 . Its molecular weight is 146.1445 g/mol . The structure of L-glutamine includes a side chain similar to that of glutamic acid, except the carboxylic acid group is replaced by an amide .Chemical Reactions Analysis

Glutamine plays key roles in various metabolic processes, including the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is involved in the assembly of important cellular building blocks, including nucleotides and amino acids . Glutamine is also crucial in nitrogen metabolism .Physical And Chemical Properties Analysis

Glutamine is a non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .Aplicaciones Científicas De Investigación

Food Industry

Glycylglycyl-L-glutamine, as a source of L-glutamine, plays a significant role in the food industry. L-glutaminases, enzymes that catalyze the cleavage of the gamma-amido bond of L-glutamine residues, are applied to enhance the flavor of foods . They are used as a flavor and aroma enhancing agent . The reaction can be produced in proteins, peptides, and free amino acids, by chemical and/or enzymatic approaches .

Pharmaceutical Industry

In the pharmaceutical industry, L-glutaminases have several applications. They are involved in the production of ammonia and L-glutamate , which are important for various biological processes.

Protein Usability

Deamidation, the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, is used to increase the usability of proteins and peptides and to improve their functional properties . This process does not decrease water solubility and absorption efficiency .

Cancer Treatment

L-glutaminase has been considered to play a significant role in enzyme therapy for cancer treatment, especially in acute lymphocytic leukemia . The antitumor effect against human breast (MCF-7), hepatocellular (HepG-2), and colon (HCT-116) carcinoma cell lines revealed that L-glutaminase showed potent cytotoxic activity of all the tested cell lines in a dose-dependent manner .

Cellular Nitrogen Metabolism

L-glutaminase is an amide enzyme that has a significant contributory role in cellular nitrogen metabolism in all living cells . It catalyzes the hydrolytic degradation of L-glutamine to L-glutamic acid and ammonia .

Anti-microbial Efficacy

Although the specific role of Glycylglycyl-L-glutamine is not mentioned, L-glutaminase has been studied for its anti-microbial efficacy against multidrug-resistant bacteria .

Mecanismo De Acción

Target of Action

Glycylglycyl-L-glutamine, a derivative of the amino acid L-glutamine, primarily targets various cells and tissues in the body, including immune cells, muscle cells, and neurons . It plays a crucial role in regulating physiological functions such as immune enhancement, muscle maintenance, nitrogen transportation, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Mode of Action

The compound interacts with its targets by serving as a key source of nitrogen for amino acid and nucleotide biosynthesis . It also provides a source of carbon to replenish the tricarboxylic acid (TCA) cycle and lipid biosynthesis pathways . This interaction leads to changes in cellular metabolism, supporting various biosynthetic pathways crucial for cellular integrity and function .

Biochemical Pathways

Glycylglycyl-L-glutamine affects several biochemical pathways. It is involved in the synthesis of nucleotides and nucleic acids . It also participates in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function .

Pharmacokinetics

The pharmacokinetics of L-glutamine, from which Glycylglycyl-L-glutamine is derived, has been studied extensively. L-glutamine has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .

Result of Action

The action of Glycylglycyl-L-glutamine results in various molecular and cellular effects. It enhances the circulation of gastrointestinal incretin hormones, stimulates insulin release, and reduces postprandial glycemia in diabetes mellitus . In the context of sickle cell disease, L-glutamine therapy has shown significant reductions in acute complications associated with the disease, such as vaso-occlusive crises and acute chest syndrome .

Action Environment

The action, efficacy, and stability of Glycylglycyl-L-glutamine can be influenced by various environmental factors. For instance, the compound’s solubility and stability in aqueous solution are critical for its action . Moreover, the compound’s action can be influenced by the metabolic state of the target cells and tissues, as well as by the presence of other compounds in the body .

Safety and Hazards

Direcciones Futuras

Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research will likely focus on monitoring and modeling the glutamine metabolic pathways . Novel, label-free approaches have the potential to revolutionize metabolic biosensing .

Relevant Papers Several papers have been published on the topic of glutamine. For example, a review paper explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism . Another paper discusses the effect of glutamine supplementation on cardio-metabolic risk factors and inflammatory markers . A third paper discusses the structural features and applications of glutaminases in the food industry .

Propiedades

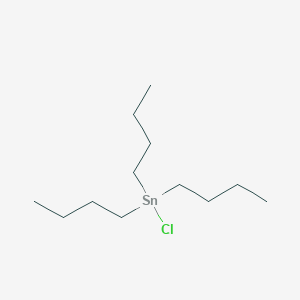

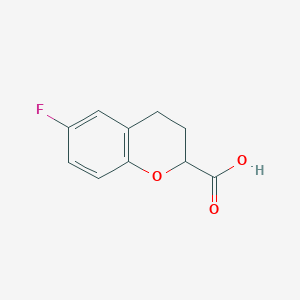

IUPAC Name |

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTNELDXWKRIFX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427107 | |

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycylglycyl-L-glutamine | |

CAS RN |

186787-32-6 | |

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)